molecular formula C24H23F3N4O7 B2475061 N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351587-08-0

N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No. B2475061
CAS RN: 1351587-08-0
M. Wt: 536.464
InChI Key: UXHXGDGYODANPZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxole, a trifluoromethyl group, a benzimidazole, and a piperidine carboxamide. These groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole and benzimidazole rings are aromatic, which could contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors like its solubility, melting point, and stability would need to be determined experimentally .

Scientific Research Applications

Virtual Screening and Biochemical Studies

One significant application of similar compounds lies in virtual screening targeting receptors like urokinase receptor (uPAR). Studies involving analogues of these compounds, such as IPR-1 and IPR-69, have shown promising results in blocking angiogenesis and inducing apoptosis in breast cancer models. These findings are critical as they offer insights into developing new therapies for cancer treatment (Wang et al., 2011).

Pharmacokinetic Characterization in Cancer Treatment

Another important application is in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors for cancer treatment. Compounds with structural similarities have shown potential in achieving sufficient exposures above in vitro IC50 in oral dose escalation studies in mice, highlighting their potential in cancer therapeutics (Teffera et al., 2013).

Quantum Chemical Studies for Corrosion Inhibition

These compounds also play a role in corrosion inhibition. Benzimidazole derivatives have been studied for their inhibitory action on corrosion, showcasing their potential in industrial applications (Yadav et al., 2016).

Glycine Transporter Inhibition for CNS Disorders

There's also research into glycine transporter 1 inhibitors, where structurally related compounds have shown potent inhibitory activity. This has implications for treating central nervous system disorders (Yamamoto et al., 2016).

Dual Serotonin Receptor Antagonists

Additionally, these compounds have been studied for their role as dual serotonin receptor antagonists. This has implications for psychiatric and neurological disorders (Deau et al., 2015).

Antimicrobial and Antiproliferative Activities

Lastly, the synthesis of novel derivatives of these compounds has shown promising antimicrobial and antiproliferative activities. This is crucial for developing new antibiotics and cancer treatments (Mansour et al., 2020).

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards of this compound. As with any new compound, it should be handled with care until its properties are well understood .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. Potential applications could be explored based on its structure and the known activities of similar compounds .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3.C2H2O4/c23-22(24,25)20-27-16-3-1-2-4-17(16)29(20)12-14-7-9-28(10-8-14)21(30)26-15-5-6-18-19(11-15)32-13-31-18;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXGDGYODANPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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